molecular formula C14H9Cl3O4S B2755162 3-Acetylphenyl 2,4,5-trichlorobenzene-1-sulfonate CAS No. 2415455-13-7

3-Acetylphenyl 2,4,5-trichlorobenzene-1-sulfonate

Cat. No. B2755162
CAS RN: 2415455-13-7
M. Wt: 379.63
InChI Key: LZGYRYDWARHYHS-UHFFFAOYSA-N
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Description

“3-Acetylphenyl 2,4,5-trichlorobenzene-1-sulfonate” is a chemical compound. It is similar to “N-(2-acetylphenyl)-2,4,5-trichlorobenzene-1-sulfonamide” which has a molecular weight of 378.66 . It is also related to trichlorobenzenes, which are human-made compounds that occur in three different chemical forms .


Synthesis Analysis

The synthesis of similar compounds often involves nucleophilic substitution reactions . For example, the synthesis of “triferrocenyl-substituted 1,3,5-triphenylbenzene” involved the formation of an imine bond between ferrocenecarboxaldehyde and a C3-symmetric 1,3,5-tris(4-aminophenyl)benzene .


Molecular Structure Analysis

The molecular structure of similar compounds like “N-(2-acetylphenyl)-2,4,5-trichlorobenzene-1-sulfonamide” can be represented by the linear formula C14H10Cl3NO3S . Trichlorobenzenes, which are structurally similar, have the same molecular weight and formula but differ structurally by where the chlorine atoms are attached to the benzene ring .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve electrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Scientific Research Applications

Synthesis and Biological Evaluation

One study focuses on the synthesis of novel benzenesulfonamide derivatives, including chlorinated compounds showing significant in vitro antitumor activity against specific cell lines. This research highlights the potential of sulfonamide derivatives in cancer treatment (Asmaa M. Fahim & Mona A. Shalaby, 2019).

Corrosion Inhibition

Another application is in corrosion inhibition, where a triazole derivative showed significant efficiency in protecting mild steel in acidic media. This suggests the potential of sulfonate compounds in developing more effective corrosion inhibitors (M. Lagrenée et al., 2002).

Catalysis and Organic Synthesis

Research on the catalytic application of sulfonic acid derivatives for organic transformations underlines their importance in synthetic chemistry. These catalysts facilitate a variety of reactions, indicating their versatility and efficiency in organic synthesis (A. Zare et al., 2012).

Polymer Science

In polymer science, sulfonation of syndiotactic polystyrene for creating ionomer materials demonstrates the role of sulfonate compounds in modifying polymer properties for specific applications (E. B. Orler et al., 1993).

Environmental Chemistry

The environmental chemistry of sulfonate surfactants shows their effect on the solubility of organic compounds, indicating the relevance of sulfonate derivatives in environmental remediation and the study of contaminant behavior (D. Kile et al., 1990).

properties

IUPAC Name

(3-acetylphenyl) 2,4,5-trichlorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl3O4S/c1-8(18)9-3-2-4-10(5-9)21-22(19,20)14-7-12(16)11(15)6-13(14)17/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZGYRYDWARHYHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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